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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the metabolic reprogramming induced by JHU-083 and other key

metabolic drugs. This analysis is supported by experimental data, detailed methodologies, and

visual representations of the underlying biological pathways.

JHU-083, a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine

(DON), has emerged as a potent anti-cancer agent by targeting the metabolic plasticity of

tumor cells.[1][2][3] Unlike more targeted inhibitors, JHU-083 blocks multiple enzymes that

utilize glutamine, leading to a comprehensive shutdown of glutamine-dependent metabolic

pathways.[4] This guide compares the effects of JHU-083 with other metabolic drugs, primarily

focusing on the glutaminase inhibitor CB-839 (Telaglenastat) and the parent compound DON,

to provide a clear understanding of their distinct and overlapping mechanisms of action.

Comparative Analysis of Metabolic Reprogramming
The metabolic reprogramming induced by JHU-083, CB-839, and DON, while all targeting

glutamine metabolism, exhibits significant differences in their breadth and downstream

consequences. JHU-083's broad action impacts not only glutaminolysis but also de novo

purine and pyrimidine synthesis, leading to a more profound disruption of cancer cell

metabolism.[5][6][7] In contrast, CB-839 specifically inhibits glutaminase 1 (GLS1), the enzyme

that converts glutamine to glutamate, thereby primarily affecting the tricarboxylic acid (TCA)

cycle and glutathione synthesis.[8][9][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608189?utm_src=pdf-interest
https://www.benchchem.com/product/b608189?utm_src=pdf-body
https://www.benchchem.com/product/b608189?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33681764/
https://www.pharmaceutical-technology.com/news/anti-cancer-jhu083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475521/
https://www.benchchem.com/product/b608189?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27856334/
https://www.benchchem.com/product/b608189?utm_src=pdf-body
https://www.benchchem.com/product/b608189?utm_src=pdf-body
https://www.benchchem.com/product/b608189?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://academic.oup.com/noa/article/3/1/vdaa149/5943017
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Studies_of_CB_839_Telaglenastat.pdf
https://aacrjournals.org/cancerimmunolres/article/12/7/854/746099/Metabolic-Reprogramming-of-Tumor-Associated
https://pmc.ncbi.nlm.nih.gov/articles/PMC9856342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Effects on Cellular Metabolism
The following table summarizes the quantitative effects of JHU-083 and CB-839 on key

metabolic parameters in various cancer cell lines.
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Parameter Drug Cell Line(s) Effect Reference(s)

Cell Viability

(IC50)
JHU-083

Glioma (BT142,

Br23c)

Effective

inhibition
[5]

CB-839
Prostate Cancer

(LNCaP, PC-3)

IC50: < 0.1 µM -

2 µM
[11]

CB-839

Colorectal

Cancer (HT29,

SW480)

HT29 more

sensitive
[12]

CB-839 Lung Cancer IC50: 10 - 90 nM [13]

Metabolite

Levels
JHU-083

Glioma (BT142,

Br23c)

Reduced ATP,

Glutamate,

Lactate,

Glutathione

[5][13]

CB-839

Glioblastoma

(T98G, LN229,

U87MG)

Decreased

Glutamate, α-

Ketoglutarate,

Fumarate,

Malate,

Aspartate

[10]

CB-839
Glioblastoma

(T98G, LN229)

Decreased

Uridine

Monophosphate

(UMP)

[10]

CB-839

Glioblastoma

(T98G, LN229,

U87MG)

Increased

Inosine

Monophosphate

(IMP), AICAR

[10]

Signaling

Pathways
JHU-083 Glioma

Disrupted mTOR

signaling
[1][5][14]

JHU-083 Prostate and

Bladder Cancer

Induced TNF,

proinflammatory,

and mTORC1

[9][15]
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signaling in

TAMs

JHU-083 Urologic Tumors

Reduced HIF-1α,

c-MYC

phosphorylation

[9][15]

Tumor Growth in

vivo
JHU-083

Glioma

(Orthotopic)

Extended

survival at 25

mg/kg

[5]

JHU-083

Colon Cancer,

Lymphoma,

Melanoma

Significantly

reduced tumor

growth and

improved

survival

[2][16]

DON
MYC-expressing

AT/RT

Extended

median survival

from 21 to 36

days

[17]

CB-839
Prostate Cancer

Xenografts

Treatment

response

observed

[11]

Signaling Pathways and Mechanisms of Action
The distinct mechanisms of JHU-083 and CB-839 lead to different downstream effects on

cellular signaling and the tumor microenvironment.

JHU-083: Broad-Spectrum Glutamine Antagonism
JHU-083 acts as a pan-inhibitor of glutamine-utilizing enzymes. This broad inhibition leads to a

global shutdown of glutamine metabolism, affecting multiple critical pathways for cancer cell

survival and proliferation.
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Cancer Cell

Glutamine-Dependent Pathways

JHU-083 (Prodrug)

DON (Active Drug)

Activation in
Tumor Microenvironment

Glutaminolysis

Inhibition

De Novo Purine &
Pyrimidine Synthesis

Inhibition

Other Biosynthetic
Pathways

Inhibition

mTOR Signaling

Disruption Induction of Apoptosis

Induction
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Growth & Proliferation
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Extracellular Space

Cancer Cell
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GLS1

Inhibition

Glutamine

Glutamate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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